molecular formula C7H7N3O5 B13796614 N-Acetoxy-5-nitro-2-furancarboximidamide CAS No. 63-69-4

N-Acetoxy-5-nitro-2-furancarboximidamide

Cat. No.: B13796614
CAS No.: 63-69-4
M. Wt: 213.15 g/mol
InChI Key: FYAWFIMYFYBIAK-UHFFFAOYSA-N
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Description

N-Acetoxy-5-nitro-2-furancarboximidamide is a chemical compound with the molecular formula C₇H₇N₃O₅ It is a derivative of furan, a heterocyclic organic compound, and contains both nitro and acetoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetoxy-5-nitro-2-furancarboximidamide typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This reaction yields 5-nitrofuran-2-carbaldehyde, which can be further modified to introduce the acetoxy and carboximidamide groups.

Another approach involves the nitration of 2-acetylfuran using N-nitrosaccharin in the presence of hexafluoro-2-propanol . This method provides a high yield of the desired nitrofuran derivative, which can then be converted to this compound through subsequent reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product

Chemical Reactions Analysis

Types of Reactions

N-Acetoxy-5-nitro-2-furancarboximidamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy group.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted furan derivatives with various functional groups.

Scientific Research Applications

N-Acetoxy-5-nitro-2-furancarboximidamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Acetoxy-5-nitro-2-furancarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components . Additionally, the compound can interact with enzymes and proteins, disrupting their normal function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    5-Nitrofuran-2-carbaldehyde: A precursor in the synthesis of N-Acetoxy-5-nitro-2-furancarboximidamide.

    2-Acetyl-5-nitrofuran: Another nitrofuran derivative with similar chemical properties.

    Methyl 5-nitrofuran-2-carboxylate: A related compound used in similar applications.

Uniqueness

This compound is unique due to the presence of both acetoxy and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

CAS No.

63-69-4

Molecular Formula

C7H7N3O5

Molecular Weight

213.15 g/mol

IUPAC Name

[(Z)-[amino-(5-nitrofuran-2-yl)methylidene]amino] acetate

InChI

InChI=1S/C7H7N3O5/c1-4(11)15-9-7(8)5-2-3-6(14-5)10(12)13/h2-3H,1H3,(H2,8,9)

InChI Key

FYAWFIMYFYBIAK-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)O/N=C(/C1=CC=C(O1)[N+](=O)[O-])\N

Canonical SMILES

CC(=O)ON=C(C1=CC=C(O1)[N+](=O)[O-])N

Origin of Product

United States

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